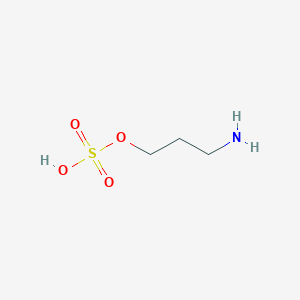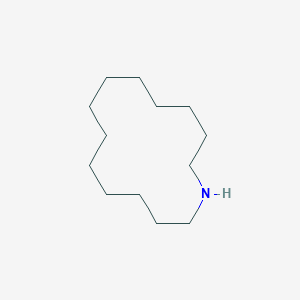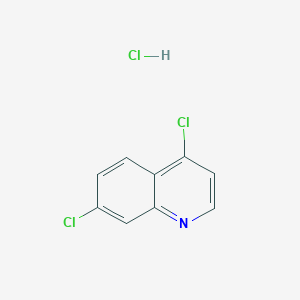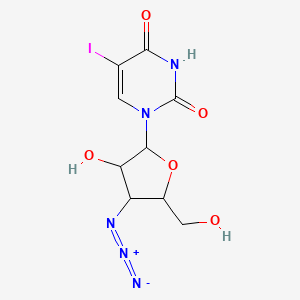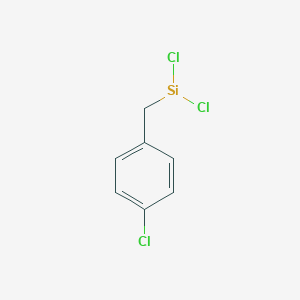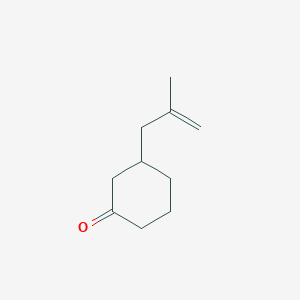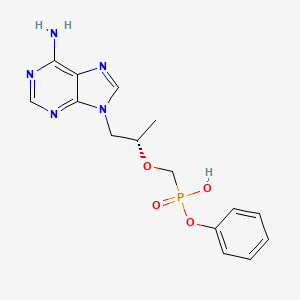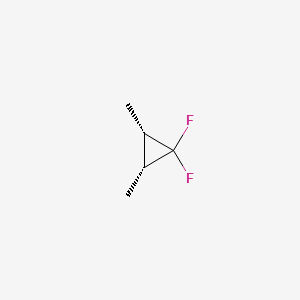![molecular formula C16H10N2 B14754567 Dibenzo[c,h]cinnoline CAS No. 218-39-3](/img/structure/B14754567.png)
Dibenzo[c,h]cinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo[c,h]cinnoline is a heterocyclic aromatic compound that consists of a fused ring system containing nitrogen atoms It is part of the cinnoline family, which is known for its diverse biological and chemical properties
Synthetic Routes and Reaction Conditions:
Dual C–N Coupling Method: One efficient method involves the dual C–N coupling of phthalhydrazide with trivalent halogen reagents.
Gold(I)-Catalyzed Cyclization: Another method involves the gold(I)-catalyzed 6-endo-dig cyclization of aromatic 1,5-enynes to synthesize 2-(naphthalen-2-yl)anilines, which can be further derivatized to produce this compound.
Industrial Production Methods:
- Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, given their high yield and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxides.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: The compound can also undergo substitution reactions, where different substituents can be introduced into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium sulfide is often used as a reducing agent.
Substitution: Various halogenating agents and catalysts can be used for substitution reactions.
Major Products:
- The major products formed from these reactions include various oxides, reduced forms, and substituted derivatives of this compound.
Applications De Recherche Scientifique
Dibenzo[c,h]cinnoline has a wide range of applications in scientific research:
Medicinal Chemistry: It has been identified as a potential topoisomerase I inhibitor with pronounced antitumor activity. This makes it a valuable compound in cancer research.
Materials Science: The compound’s unique structure makes it suitable for use in the development of functional organic materials and fluorescent imaging agents.
Biological Research: this compound derivatives have shown significant biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of dibenzo[c,h]cinnoline primarily involves its interaction with topoisomerase I, an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, this compound can prevent the proliferation of cancer cells . The compound’s structure allows it to intercalate into DNA, disrupting the normal function of topoisomerase I and leading to cell death.
Comparaison Avec Des Composés Similaires
- Benzo[c]phenanthridine
- Benzo[i]phenanthridine
- Dibenzopyrazolocinnoline
- Dibenzopyridazinoquinoxaline
Comparison:
- Unique Structure: Dibenzo[c,h]cinnoline’s unique fused ring system with nitrogen atoms sets it apart from other similar compounds.
- Biological Activity: While many similar compounds exhibit biological activities, this compound’s pronounced topoisomerase I inhibitory activity makes it particularly valuable in cancer research .
Propriétés
Numéro CAS |
218-39-3 |
|---|---|
Formule moléculaire |
C16H10N2 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
naphtho[1,2-c]cinnoline |
InChI |
InChI=1S/C16H10N2/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-18-16(12)14/h1-10H |
Clé InChI |
KGJMUEHNCIBCFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2N=NC4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate](/img/structure/B14754484.png)
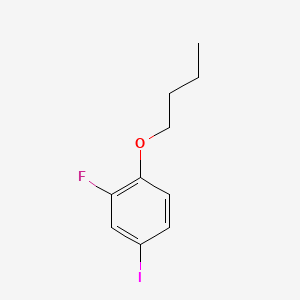
![[(9R,10R)-8,8-dimethyl-10-(2-methylpropanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate](/img/structure/B14754492.png)
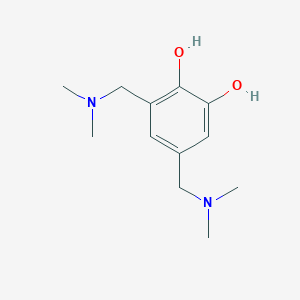
![[(1'R,2R,3'Z,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14754498.png)
